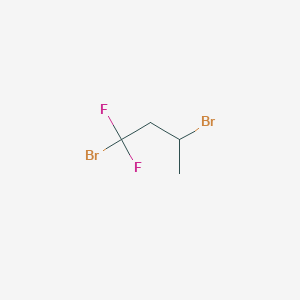

1,3-Dibromo-1,1-difluorobutane

Descripción general

Descripción

1,3-Dibromo-1,1-difluorobutane is an organofluorine compound with the molecular formula C₄H₆Br₂F₂ It is characterized by the presence of two bromine atoms and two fluorine atoms attached to a butane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dibromo-1,1-difluorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the bromination and fluorination of butane using bromine (Br₂) and fluorine (F₂) under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of bromine and fluorine atoms to the butane molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dibromo-1,1-difluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX).

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) are employed.

Addition: Hydrogen halides (HCl, HBr) are used under acidic conditions.

Major Products

Substitution: Products include alcohols or amines.

Elimination: Alkenes are formed.

Addition: The addition of hydrogen halides results in the formation of haloalkanes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,3-Dibromo-1,1-difluorobutane has several notable applications in scientific research:

Organic Synthesis

- Reagent in Organic Chemistry : It is utilized as a reagent in organic synthesis for constructing complex molecules. Its bromine and fluorine substituents facilitate various chemical reactions, including substitution and elimination reactions.

Biological Studies

- Potential Biological Activity : Research indicates that this compound may interact with biomolecules, leading to potential antimicrobial and anticancer activities. It has been explored as a precursor for synthesizing biologically active compounds such as thiazoles .

Medicinal Chemistry

- Drug Development : The unique properties of fluorinated compounds enhance metabolic stability and bioactivity, making them valuable in drug design. This compound is investigated for its potential use in pharmaceuticals .

Industrial Applications

- Specialty Chemicals Production : This compound is used in the production of specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Synthesis of Thiazoles

A study demonstrated the synthesis of thiazoles from this compound. These thiazoles exhibited significant antimicrobial activity against various bacterial strains, highlighting the importance of the bromodifluoromethyl group in enhancing biological interactions .

Case Study 2: Radiopharmaceutical Applications

Research into radiolabeled compounds for imaging purposes revealed that derivatives of dibromodifluoromethyl compounds could be effectively used in radiopharmaceuticals. The Br/F exchange reactions allow for the creation of radiolabeled compounds crucial for diagnostic imaging .

Mecanismo De Acción

The mechanism of action of 1,3-dibromo-1,1-difluorobutane involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dibromo-1,1,1-trifluorobutane: Similar structure but with an additional fluorine atom.

1,3-Dichloro-1,1-difluorobutane: Chlorine atoms replace bromine atoms.

1,3-Dibromo-1,1-dichlorobutane: Combination of bromine and chlorine atoms.

Uniqueness

1,3-Dibromo-1,1-difluorobutane is unique due to its specific combination of bromine and fluorine atoms, which impart distinct reactivity and properties compared to other halogenated butanes. This uniqueness makes it valuable for specialized applications in research and industry.

Actividad Biológica

1,3-Dibromo-1,1-difluorobutane (DBDFB) is a halogenated organic compound with the molecular formula CHBrF. Its unique structure, featuring both bromine and fluorine substituents, positions it as a compound of interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of DBDFB, focusing on its toxicity, potential therapeutic applications, and environmental impact.

DBDFB is characterized by its two bromine atoms and two fluorine atoms attached to a butane backbone. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 250.89 g/mol |

| Boiling Point | 118-120 °C |

| Melting Point | -20 °C |

| Solubility in Water | Low |

| Flash Point | 23 °C |

Toxicological Profile

The toxicity of DBDFB has been evaluated in several studies. It is classified as a potential irritant to skin and eyes. Acute exposure can lead to respiratory issues and systemic effects if absorbed through wounds or lesions. Long-term exposure may result in chronic respiratory diseases due to its irritant properties .

Acute Toxicity Studies

- LD50 in Rats : The lethal dose for 50% of the test population (LD50) has not been explicitly established; however, similar compounds exhibit moderate toxicity levels.

- Irritation Tests : DBDFB causes significant irritation upon contact with skin and eyes, necessitating careful handling in laboratory settings .

Biological Activity

Research into the biological activity of DBDFB is limited but suggests potential applications and interactions:

Antimicrobial Activity

Preliminary studies indicate that halogenated compounds like DBDFB may exhibit antimicrobial properties. The mechanism is hypothesized to involve disruption of microbial cell membranes due to the lipophilic nature of halogenated hydrocarbons .

Case Studies

- Antiviral Properties : A study explored the effects of various halogenated compounds on viral replication. While DBDFB was not the primary focus, related compounds showed promise in inhibiting viral enzymes, suggesting potential antiviral applications .

- Environmental Impact : Research indicates that halogenated compounds can accumulate in aquatic environments, potentially affecting local ecosystems. DBDFB's low solubility raises concerns about bioaccumulation and toxicity to aquatic life .

The exact mechanism by which DBDFB exerts its biological effects remains unclear. However, it is believed that the compound may interact with cellular membranes or enzymes due to its lipophilic character.

Propiedades

IUPAC Name |

1,3-dibromo-1,1-difluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWJVIZPXZXUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371579 | |

| Record name | 1,3-dibromo-1,1-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-42-8 | |

| Record name | 1,3-dibromo-1,1-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,3-Dibromo-1,1-difluorobutane undergoes double dehydrobromination when reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) []. This reaction results in the formation of difluorodienes, specifically 4-aryl-1,1-difluoro-1,3-butadienes when the starting material is a 4-aryl-1,3-dibromo-1,1-difluorobutane [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.